2-Iodo-3',4',5'-trifluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

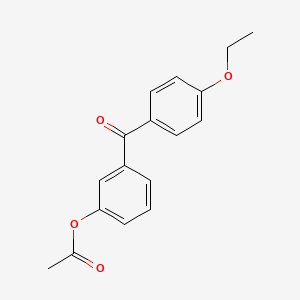

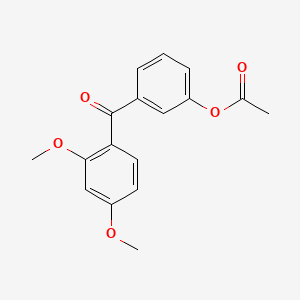

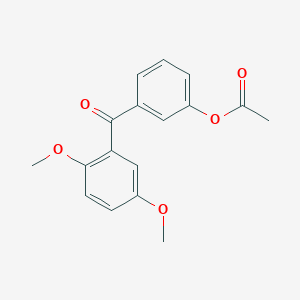

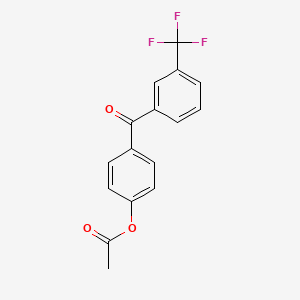

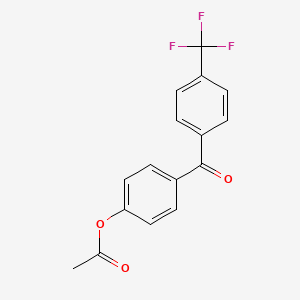

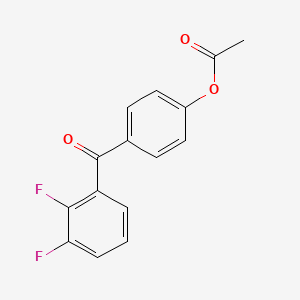

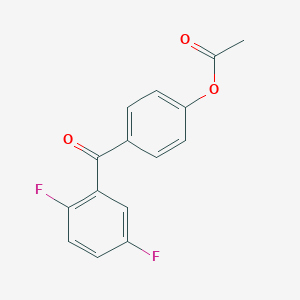

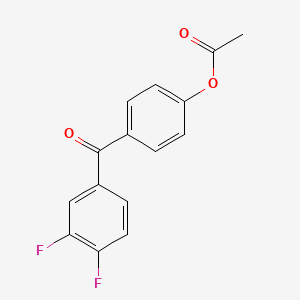

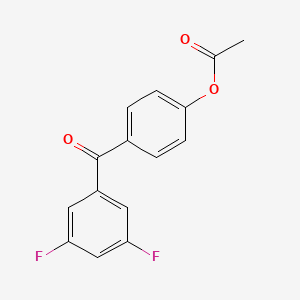

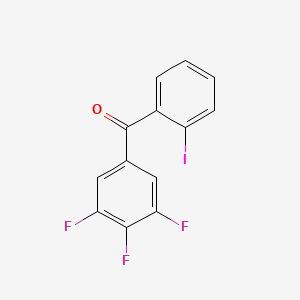

2-Iodo-3’,4’,5’-trifluorobenzophenone is a chemical compound that belongs to the family of benzophenones . It has the molecular formula C13H6F3IO and a molecular weight of 362.09 .

Molecular Structure Analysis

The molecular structure of 2-Iodo-3’,4’,5’-trifluorobenzophenone consists of an iodine atom and a trifluoromethyl group attached to a benzophenone backbone .Physical And Chemical Properties Analysis

The boiling point of 2-Iodo-3’,4’,5’-trifluorobenzophenone is predicted to be 403.0±45.0 °C and its density is predicted to be 1.790±0.06 g/cm3 .Scientific Research Applications

Electrophilic Cyclization in Organic Synthesis : The compound has been used in the synthesis of various organic compounds. For example, in the synthesis of 2,3-dihydroselenophenes, electrophiles like iodine were used for electrophilic cyclization, demonstrating the utility of iodine-containing compounds in organic synthesis (Schumacher et al., 2010).

Arylation Under Microwave Conditions : 2-Iodo-3',4',5'-trifluorobenzophenone can be used in the arylation of other compounds. A study demonstrated the arylation of iodophenols with 2-fluorobenzaldehyde under microwave conditions, showing the reactivity of iodinated compounds in these reactions (Bálint et al., 2013).

Polyvalent Iodine Chemistry : The compound plays a significant role in the field of polyvalent iodine chemistry. Iodine compounds, owing to their oxidizing properties and environmental compatibility, are crucial in various oxidative transformations in organic synthesis (Zhdankin & Stang, 2008).

Continuous Flow Iodination : The compound's derivatives are also used in continuous flow processes, such as the iodination of benzonitrile derivatives. This illustrates its role in developing efficient and scalable chemical processes (Dunn et al., 2018).

Formation of Iodinated Disinfection Byproducts : Research into the formation of iodinated disinfection byproducts during cooking with chlor(am)inated tap water and iodized table salt highlights the compound's relevance in environmental and health studies (Pan, Zhang & Li, 2016).

Use in Fluorous Chemistry : The compound and its derivatives are used as building blocks in fluorous chemistry, which involves the use of highly fluorinated compounds for various chemical reactions and processes (Kysilka et al., 2008).

properties

IUPAC Name |

(2-iodophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3IO/c14-9-5-7(6-10(15)12(9)16)13(18)8-3-1-2-4-11(8)17/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJZKYIEMMEQAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3',4',5'-trifluorobenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.